REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([O:9]C=CC)=[CH:5][CH:4]=1.S(=O)(=O)(O)O>CO>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([OH:9])=[CH:7][CH:8]=1
|
Name
|
propenyl 4-trifluoromethylphenyl ether
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)OC=CC)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
After dilution with 1200 ml water, the product was extracted twice with toluene
|
Type
|
CUSTOM
|
Details
|
Removal of solvent and distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C1)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.43 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |